molecular formula C28H52N2O2 B12524445 N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide CAS No. 820251-64-7

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide

Cat. No.: B12524445
CAS No.: 820251-64-7
M. Wt: 448.7 g/mol
InChI Key: VFOKPOHSZBPWAD-UHFFFAOYSA-N
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Description

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is a chemical compound known for its unique structure and properties. It is a member of the amidine family, which are compounds containing the functional group -C(=NH)-NH2. Amidines are known for their reactivity and are used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide typically involves the reaction of dicyclohexylcarbodiimide with ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions include various substituted amidines, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide involves its interaction with various molecular targets. It acts as a coupling agent, facilitating the formation of amide bonds by activating carboxyl groups. This activation is achieved through the formation of an intermediate complex, which then reacts with amines to form the desired amide product .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dicyclohexylcarbodiimide (DCC): A similar compound used as a coupling agent in peptide synthesis.

    N,N’-Diisopropylcarbodiimide (DIC): Another coupling agent with similar applications but different steric properties.

    N,N’-Diethylcarbodiimide (DEC): A less commonly used coupling agent with similar reactivity.

Uniqueness

N~1~,N~12~-Dicyclohexyl-N~1~,N~12~-diethyldodecanediamide is unique due to its specific structure, which provides a balance of reactivity and stability. Its bulky cyclohexyl groups offer steric protection, reducing unwanted side reactions and increasing the selectivity of the desired reactions .

Properties

CAS No.

820251-64-7

Molecular Formula

C28H52N2O2

Molecular Weight

448.7 g/mol

IUPAC Name

N,N'-dicyclohexyl-N,N'-diethyldodecanediamide

InChI

InChI=1S/C28H52N2O2/c1-3-29(25-19-13-11-14-20-25)27(31)23-17-9-7-5-6-8-10-18-24-28(32)30(4-2)26-21-15-12-16-22-26/h25-26H,3-24H2,1-2H3

InChI Key

VFOKPOHSZBPWAD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCCCCCCCCCC(=O)N(CC)C2CCCCC2

Origin of Product

United States

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